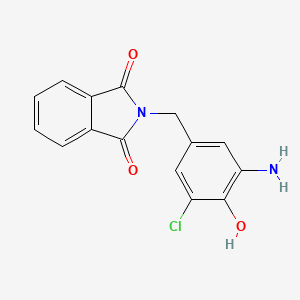

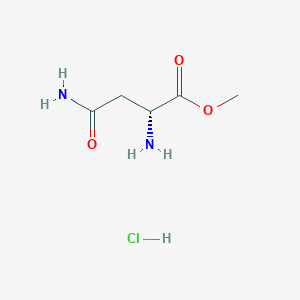

2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

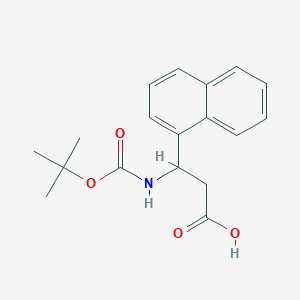

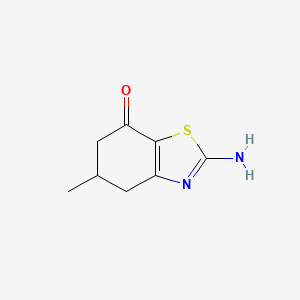

2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione, more commonly known as “ACHI”, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. ACHI has been studied for its potential applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3, allows for the creation of various derivatives with potential therapeutic properties. The amino and hydroxy groups present can be modified to produce analogs that may interact with biological targets, offering opportunities for drug discovery and development .

Herbicides

The chemical reactivity of this compound suggests its use in the development of herbicides. By interfering with specific pathways crucial for plant growth, derivatives of this compound could be synthesized to act as selective herbicides, potentially contributing to agricultural chemistry .

Colorants and Dyes

Due to its aromatic structure, this compound can be used as a precursor for the synthesis of colorants and dyes. Its ability to undergo various chemical reactions makes it suitable for creating a wide range of colors for industrial applications, including textiles and inks .

Polymer Additives

The compound’s molecular framework is conducive to the creation of polymer additives. These additives can enhance the properties of polymers, such as thermal stability, color, and resistance to degradation, making them more suitable for specific applications .

Organic Synthesis

In organic synthesis, this compound can serve as a building block for constructing complex molecules. Its reactivity allows for the formation of diverse bonds and structures, which can be utilized in the synthesis of natural products and other organic compounds .

Photochromic Materials

The compound’s structure is ideal for the development of photochromic materials. These materials change color upon exposure to light, which has applications in sunglasses, optical devices, and smart windows .

Biological Activity Studies

The presence of functional groups like amino and hydroxy in the compound’s structure makes it a candidate for biological activity studies. It can be used to explore interactions with enzymes, receptors, and other proteins, aiding in the understanding of disease mechanisms and the development of new treatments .

Environmental Chemistry

Lastly, the compound’s potential for creating environmentally friendly chemicals makes it significant in environmental chemistry. Its derivatives could be designed to degrade safely or act as catalysts in green chemistry applications .

Propiedades

IUPAC Name |

2-[(3-amino-5-chloro-4-hydroxyphenyl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-11-5-8(6-12(17)13(11)19)7-18-14(20)9-3-1-2-4-10(9)15(18)21/h1-6,19H,7,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCPTMBJHXPFIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152194 |

Source

|

| Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

696650-05-2 |

Source

|

| Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696650-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)

![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)